molecular formula C20H26N2O5S B5200734 N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B5200734
M. Wt: 406.5 g/mol
InChI Key: RIEYLBCJBVCPHH-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting an appropriate amine with a sulfonyl chloride in the presence of a base.

    Introduction of the acetamide group: This step involves the reaction of the sulfonamide intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE: A structurally similar compound with potential differences in biological activity.

Uniqueness

N-(3-METHOXYPROPYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-3-27-18-10-12-19(13-11-18)28(24,25)22(17-8-5-4-6-9-17)16-20(23)21-14-7-15-26-2/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEYLBCJBVCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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